2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate
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Overview
Description
The compound "2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate" is an intriguing chemical entity that belongs to the class of diazepane derivatives
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis procedures. The initial step usually entails the preparation of the key intermediates, such as the pyrrolidine derivative and the diazepane structure, followed by their coupling through carboxylate linkage. Key reactions might include alkylation, acylation, and cyclization under anhydrous conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production can be optimized by using high-efficiency catalysts and controlled reaction environments to maintain consistency and purity. Scaling up the production involves refining reaction times, temperature control, and employing continuous flow techniques for better yield and safety.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the pyrrolidine ring or the alkyne moiety. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the alkyne group to an alkene or alkane using palladium on carbon or lithium aluminum hydride.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions where one of the nitrogen atoms might be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
From Oxidation: Oxidized pyrrolidine derivatives.
From Reduction: Saturated hydrocarbons from the alkyne moiety.
From Substitution: Various substituted diazepane derivatives depending on the electrophile used.
Scientific Research Applications
The compound holds significant promise in several areas:
Chemistry: Useful as an intermediate in synthetic organic chemistry for constructing complex molecules.
Biology: Potential as a molecular probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to certain bioactive compounds.
Industry: Could be utilized in the development of new materials or as a precursor in the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, potentially including enzymes, receptors, or nucleic acids. The diazepane ring may provide binding affinity, while the pyrrolidine and alkyne groups facilitate interactions through hydrogen bonding or π-π stacking, influencing biochemical pathways and eliciting desired biological effects.
Similar Compounds
1,4-diazepane derivatives: Similar backbone but different substituents, influencing different chemical and biological properties.
Pyrrolidine-containing molecules: Common in various natural products and pharmaceuticals.
Alkyne-functionalized compounds: Known for their reactivity and use in click chemistry.
Uniqueness
The unique combination of the diazepane ring with a pyrrolidine carboxylate and an alkyne group sets this compound apart, offering a versatile platform for chemical modifications and potential for novel applications.
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Properties
IUPAC Name |
2-methylpropyl 4-[(2S)-1-prop-2-ynylpyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-4-8-19-9-5-7-16(19)17(22)20-10-6-11-21(13-12-20)18(23)24-14-15(2)3/h1,15-16H,5-14H2,2-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERSPAXBZLRWAM-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCCN(CC1)C(=O)C2CCCN2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)N1CCCN(CC1)C(=O)[C@@H]2CCCN2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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